molecular formula C17H15NO3 B5538225 Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone

Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone

Cat. No.: B5538225
M. Wt: 281.30 g/mol
InChI Key: DWLZWPXFRMKZOE-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is a complex organic compound that features a benzo[1,3]dioxole ring fused to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone typically involves the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Coupling Reaction: The final step involves the coupling of the benzo[1,3]dioxole ring with the quinoline structure. This can be done using a Friedel-Crafts acylation reaction where the benzo[1,3]dioxole is treated with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide.

    Reduction: Reduction of the compound can yield the corresponding dihydroquinoline derivative.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the benzo[1,3]dioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzo[1,3]dioxole ring.

Scientific Research Applications

Chemistry

In chemistry, Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various biological pathways.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole-5-carbaldehyde: A simpler analog with similar electronic properties.

    Quinoline-2-carboxaldehyde: Another compound with a quinoline core, used in various synthetic applications.

    1,3-Benzodioxole-5-yl-methanone: Shares the benzo[1,3]dioxole ring but lacks the quinoline moiety.

Uniqueness

Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is unique due to the combination of the benzo[1,3]dioxole and quinoline structures. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Biological Activity

Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a benzo[1,3]dioxole moiety linked to a quinoline structure. The synthesis typically involves the reaction of 1,3-benzodioxole derivatives with quinoline precursors under specific conditions. For instance, one method involves refluxing 1,3-benzodioxole-5-carboxaldehyde with a quinoline derivative in ethanol with acetic acid as a catalyst .

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC₁₄H₁₃N₁O₃
Molecular Weight241.26 g/mol
Functional GroupsDioxole, Ketone, Quinoline

Anticancer Properties

Research indicates that compounds containing the benzo[1,3]dioxole structure exhibit notable anticancer activity. For example, derivatives have shown significant inhibition of various cancer cell lines. In one study, the compound demonstrated an IC50 value of 2.38 µM against HepG2 cells and 1.54 µM against HCT116 cells, outperforming standard drugs like doxorubicin .

The anticancer mechanism appears to involve multiple pathways:

  • EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for cancer cell proliferation.
  • Apoptosis Induction : Flow cytometry analyses have indicated that treatment with this compound leads to increased apoptosis in cancer cells through the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, significantly affecting cell proliferation rates .

Other Biological Activities

In addition to its anticancer effects, benzo[1,3]dioxole derivatives have been studied for other biological activities:

  • Antioxidant Activity : Compounds have exhibited strong antioxidant properties through DPPH radical scavenging assays.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 5 µM in various cell lines
AntioxidantSignificant DPPH scavenging activity
Anti-inflammatoryReduced inflammatory markers

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated that treatment led to:

  • A significant decrease in cell viability.
  • Induction of apoptosis as evidenced by annexin V-FITC staining.
  • Alterations in cell cycle distribution favoring G2/M arrest compared to control groups.

Case Study 2: Comparative Analysis with Doxorubicin

In comparative studies against doxorubicin:

  • The benzo[1,3]dioxole derivative showed lower IC50 values across multiple cancer cell lines including MCF7 and HCT116.
  • It was noted for its selective cytotoxicity towards cancer cells while sparing normal cell lines (IC50 > 150 µM) indicating a favorable therapeutic index .

Properties

IUPAC Name

1,3-benzodioxol-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(13-7-8-15-16(10-13)21-11-20-15)18-9-3-5-12-4-1-2-6-14(12)18/h1-2,4,6-8,10H,3,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLZWPXFRMKZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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